

A Comprehensive Technical Guide to the Photophysical Characteristics of Disperse Blue 183

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 183 (C.I. 11078) is a monoazo dye characterized by its chemical formula C₂₀H₂₁BrN₆O₃ and a molecular weight of 473.32 g/mol .[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers like polyester, it is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][3] The photophysical properties of Disperse Blue 183, particularly its absorption and emission characteristics, are of significant interest for researchers exploring new applications for existing chromophores. This guide provides an indepth analysis of these characteristics, including detailed experimental protocols and a summary of its photophysical parameters.

Core Photophysical Characteristics

The interaction of **Disperse Blue 183** with light is governed by its molecular structure, which features a conjugated system of double bonds characteristic of azo dyes. This structure gives rise to its distinct color and photophysical behavior.

Solvatochromism: The Influence of Solvent Polarity

A key characteristic of **Disperse Blue 183** is its solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[4][5] This is due to differential



stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. The maximum absorption wavelength (λmax) of **Disperse Blue 183** has been reported at both 550 nm and 625 nm, a discrepancy that can be attributed to the use of different solvents in the measurements.[2]

The following table summarizes the hypothetical solvatochromic effects on the key photophysical parameters of **Disperse Blue 183** in a range of solvents with varying polarities. This data is illustrative to demonstrate the expected trends for a solvatochromic azo dye and is not based on experimentally verified values for **Disperse Blue 183**.

| Solvent | Polarity Index (ET(30)) | λmax (Absorp tion) (nm) | λmax (Emissi on) (nm) | Stokes Shift (nm) | Molar Extincti on Coeffici ent (ε) (M ⁻¹ cm ⁻¹ | Fluores cence Quantu m Yield (Фf) | Fluores cence Lifetime (τ) (ns) |
|---------------------------------|-------------------------------|----------------------------------|-----------------------------|-------------------------|---|---|--|
| n- Hexane | 31.0 | 540 | 600 | 60 | 25,000 | 0.05 | 0.5 |
| Toluene | 33.9 | 555 | 620 | 65 | 28,000 | 0.08 | 0.7 |
| Chlorofor m | 39.1 | 570 | 645 | 75 | 32,000 | 0.12 | 1.1 |
| Acetone | 42.2 | 585 | 665 | 80 | 35,000 | 0.15 | 1.4 |
| Ethanol | 51.9 | 610 | 690 | 80 | 38,000 | 0.10 | 0.9 |
| Methanol | 55.4 | 620 | 705 | 85 | 40,000 | 0.09 | 0.8 |
| Acetonitri le | 45.6 | 595 | 675 | 80 | 36,000 | 0.18 | 1.6 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 600 | 680 | 80 | 37,000 | 0.20 | 1.8 |



Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of dyes like **Disperse Blue 183**. Below are protocols for key experiments.

Determination of Absorption and Emission Spectra

Methodology: UV-Visible and Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine the maximum absorption and emission wavelengths (λ max) and the molar extinction coefficient (ϵ).

- Preparation of Stock Solution: Prepare a stock solution of **Disperse Blue 183** of a known concentration (e.g., 1×10^{-3} M) in a high-purity solvent (e.g., spectroscopic grade acetone).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO) to achieve a concentration range where the absorbance at λmax is between 0.1 and 1.0.
- UV-Visible Spectroscopy:
 - Use a dual-beam UV-Visible spectrophotometer.
 - Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 400-800 nm.
 - Use the corresponding pure solvent as a reference.
 - Determine the λmax for each solvent.
 - Calculate the molar extinction coefficient (ϵ) using the Beer-Lambert law (A = ϵ cl), where A is the absorbance at λ max, c is the molar concentration, and I is the path length (1 cm).
- Fluorescence Spectroscopy:
 - Use a spectrofluorometer.



- Excite the sample at its absorption maximum (λmax) determined from the UV-Visible spectra.
- Record the emission spectrum over a wavelength range starting from the excitation wavelength to 850 nm.
- Determine the emission maximum (λem).
- Calculate the Stokes shift, which is the difference between the emission and absorption maxima (λem - λabs).

Determination of Fluorescence Quantum Yield

Methodology: Comparative Method

The fluorescence quantum yield (Φ f) is determined relative to a well-characterized standard with a known quantum yield.

- Selection of a Standard: Choose a fluorescence standard with an emission profile that overlaps with that of **Disperse Blue 183** and is soluble in the same solvent. A common standard for the red region is Cresyl Violet or Rhodamine 6G.
- Preparation of Solutions: Prepare a series of dilute solutions of both the standard and
 Disperse Blue 183 in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
- Measurement of Absorption and Emission:
 - Record the absorption spectra of all solutions.
 - Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
- Calculation of Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

$$\Phi s = \Phi r * (Is / Ir) * (Ar / As) * (ns2 / nr2)$$



where:

- Φr is the quantum yield of the reference standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Determination of Fluorescence Lifetime

Methodology: Time-Correlated Single Photon Counting (TCSPC)

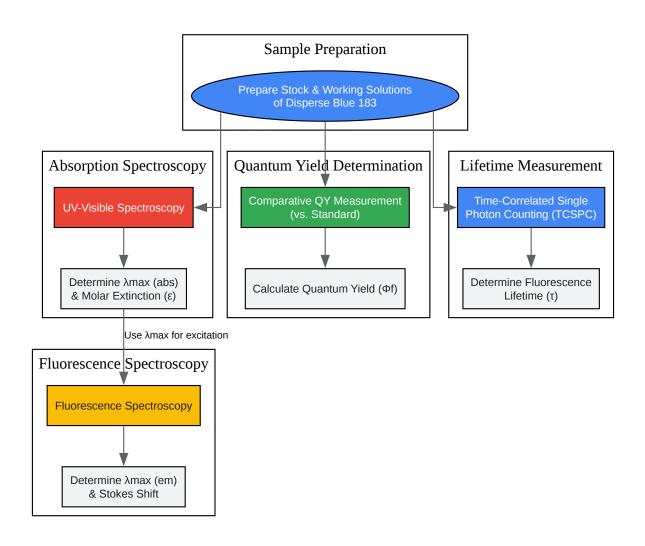
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[6][7] [8]

- Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λmax of Disperse Blue 183, a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
- Sample Preparation: Prepare a dilute solution of Disperse Blue 183 in the desired solvent,
 with an absorbance of approximately 0.1 at the excitation wavelength.
- Data Acquisition:
 - Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
 - Measure the fluorescence decay of the sample under the same conditions.
- Data Analysis:
 - Deconvolute the instrument response from the measured fluorescence decay.



 Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizations Experimental Workflow for Photophysical Characterization

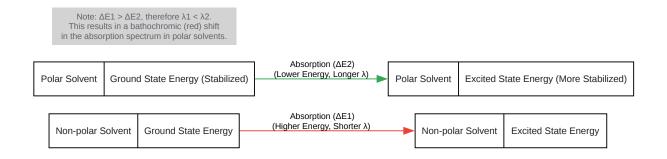


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Caption: Workflow for the comprehensive photophysical characterization of **Disperse Blue 183**.

Solvatochromism of Disperse Blue 183



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Caption: Energy level diagram illustrating the principle of positive solvatochromism.

Conclusion

Disperse Blue 183 exhibits interesting photophysical properties, most notably solvatochromism, which makes it a candidate for applications beyond its traditional use in the textile industry, such as in the development of chemical sensors or as a fluorescent probe. A thorough understanding of its absorption, emission, quantum yield, and fluorescence lifetime in various environments is essential for unlocking its full potential. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of Disperse Blue 183 and other similar dyes. Further research is warranted to obtain precise experimental data for its fluorescence quantum yield and lifetime to fully elucidate its photophysical profile.

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